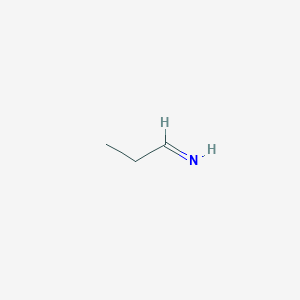

Propan-1-imine

Beschreibung

Propan-1-imine (IUPAC name: 1-azapropene) is an unsaturated organic compound with the molecular formula C₃H₇N. Structurally, it consists of a three-carbon chain with an imine group (–NH–CH₂–) at the terminal position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and radiolabeled compounds. For example, propan-1-imine is generated in situ from propionaldehyde and ammonia (NH₃) for the radiosynthesis of 11C-levetiracetam, a positron emission tomography (PET) imaging agent targeting synaptic vesicle glycoprotein 2A (SV2A) . Its instability under ambient conditions necessitates immediate use in multi-step reactions without isolation .

Propan-1-imine derivatives, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, have been synthesized and structurally characterized via single-crystal X-ray diffraction.

Eigenschaften

CAS-Nummer |

4753-69-9 |

|---|---|

Molekularformel |

C3H7N |

Molekulargewicht |

57.09 g/mol |

IUPAC-Name |

propan-1-imine |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3 |

InChI-Schlüssel |

WJKYOQDIQYJXSD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:

Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.

Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.

Dehydration: The intermediate undergoes dehydration, resulting in the formation of propan-1-imine.

The reaction is often catalyzed by an acid to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, propan-1-imine is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the propan-1-imine.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-1-imine undergoes various chemical reactions, including:

Oxidation: Propan-1-imine can be oxidized to form propanoic acid or other oxidized derivatives.

Reduction: It can be reduced to form propylamine.

Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

Oxidation: Propanoic acid, aldehydes, or ketones.

Reduction: Propylamine.

Substitution: Various substituted imines or amines.

Wissenschaftliche Forschungsanwendungen

Propan-1-imine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Propan-1-imine derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: Propan-1-imine is employed in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .

Vergleich Mit ähnlichen Verbindungen

Propan-1-imine belongs to the broader class of imines and amines , which differ in functional group reactivity and stability. Below is a detailed comparison with structurally or functionally related compounds:

Propan-1-imine vs. Propan-1-amine

Key Distinction : Propan-1-imine’s unsaturated bond enables conjugation with aromatic or heterocyclic moieties (e.g., imidazole in antifungal derivatives ), whereas propan-1-amine’s NH₂ group is utilized in bulk chemical synthesis .

Propan-1-imine vs. Aromatic Imine Derivatives

Several imidazole-containing propan-1-imine derivatives have been synthesized for antifungal applications. Their properties vary based on substituents:

Key Findings :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance antifungal potency by increasing electrophilicity at the imine bond .

- Bulky substituents (e.g., benzodioxole) reduce yields due to steric hindrance during synthesis .

Propan-1-imine vs. Alkenyl Amines

| Compound | Structure | Stability | Applications |

|---|---|---|---|

| Propan-1-imine | CH₂=NH–CH₂–CH₃ | Low (hydrolyzes) | Radiolabeling, antifungal agents |

| 2-Propen-1-amine | CH₂=CH–CH₂–NH₂ | Moderate | Polymer precursors, agrochemicals |

Key Distinction : Alkenyl amines (e.g., 2-propen-1-amine) exhibit dual reactivity (amine and alkene groups), making them versatile in polymerization, whereas propan-1-imine’s reactivity is confined to the imine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.